molecular formula C10H6ClNO2 B2913141 3-Chloroquinoline-7-carboxylic acid CAS No. 1824051-34-4

3-Chloroquinoline-7-carboxylic acid

Cat. No.: B2913141
CAS No.: 1824051-34-4
M. Wt: 207.61
InChI Key: GHHXBQGKTNFDEH-UHFFFAOYSA-N
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Description

3-Chloroquinoline-7-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the third position and a carboxylic acid group at the seventh position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

3-Chloroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloroisoquinoline-7-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the development of novel synthesis protocols and the exploration of the biological and pharmaceutical activities of quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a classical method used to synthesize quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid

Uniqueness

3-Chloroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the third position and the carboxylic acid group at the seventh position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-chloroquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHXBQGKTNFDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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